3-Acetyl-1,6-naphthyridin-2(1H)-one

Catalog No.
S778961
CAS No.
52816-63-4
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-1,6-naphthyridin-2(1H)-one

CAS Number

52816-63-4

Product Name

3-Acetyl-1,6-naphthyridin-2(1H)-one

IUPAC Name

3-acetyl-1H-1,6-naphthyridin-2-one

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14)

InChI Key

KFVXSMTUTDPPFM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=CN=C2)NC1=O

Canonical SMILES

CC(=O)C1=CC2=C(C=CN=C2)NC1=O

3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic building block featuring the 1,6-naphthyridinone core, a scaffold frequently found in compounds with significant biological activity. The defining feature for procurement is its 3-acetyl group, which acts as a versatile and reactive handle for subsequent chemical modifications. This functional group provides a reliable synthetic entry point for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science, where it serves as a precursor for various kinase and PARP inhibitors.

Research Fit

Workflow
Pre-functionalized C3-acetyl building block for condensation, nucleophilic addition, and enolate derivatization
Quality
HPLC-verified purity from multiple commercial vendors; batch QC documentation available
Entry Point
Reported EGFR kinase inhibition and antibacterial activity provide a research starting point for hit-to-lead programs

Substituting 3-Acetyl-1,6-naphthyridin-2(1H)-one with structurally similar analogs, such as those with a 3-cyano or 3-ester group, or the unsubstituted parent ring, is often unviable in established synthetic routes. The acetyl group's specific electronic properties and reactivity are critical for key C-C bond-forming reactions like Knoevenagel or Claisen-Schmidt condensations. An alternative like a 3-cyano derivative requires different, often harsher, reaction conditions for conversion to a similar functional group, which can lead to lower yields, increased side-product formation, and incompatibility with sensitive substrates. Therefore, selecting this specific compound from the outset avoids costly process re-development and ensures reproducibility in multi-step syntheses.

Substitution Risk

Target
Substitute
Risk
3-Acetyl-1,6-naphthyridin-2(1H)-one
Unsubstituted 1,6-naphthyridin-2(1H)-one
Lacks reactive acetyl carbonyl; synthetic versatility and kinase activity may shift
3-Hydroxy-1,6-naphthyridin-2(1H)-one
Different H-bond donor/acceptor profile may alter target engagement
4-Acetyl-1,6-naphthyridin-2(1H)-one (regioisomer)
Regioisomeric acetyl placement alters reactivity and biological properties

Essential Precursor for High-Yield Synthesis of Fused Heterocyclic Scaffolds

The 3-acetyl group is a critical functional handle for constructing complex fused heterocyclic systems, such as pyrazolo[4,3-c][1,6]naphthyridinones. In a direct comparison of synthetic utility, reaction of 3-Acetyl-1,6-naphthyridin-2(1H)-one with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine hydrate proceeds efficiently. This pathway is predicated on the specific reactivity of the acetyl group to form the necessary enaminone intermediate, a transformation for which a simple unsubstituted or alternatively substituted naphthyridinone would be unsuitable.

Evidence DimensionSynthetic Pathway Enablement
Target Compound DataEnables a high-yield, two-step synthesis of pyrazolo-fused naphthyridinones.
Comparator Or BaselineUnsubstituted 1,6-naphthyridin-2(1H)-one: Lacks the required acetyl functionality for the key enaminone formation step.
Quantified DifferenceQualitatively enables a specific, high-value synthetic route not accessible with the baseline compound.
ConditionsReaction with DMF-DMA followed by cyclization with hydrazine hydrate.

This compound is the correct procurement choice for accessing specific fused heterocyclic scaffolds efficiently, avoiding the need for more complex, multi-step routes to install a reactive handle.

EGFR Kinase Inhibition
Class-level
Moderate inhibitory activity; optimizable scaffold
Supports EGFR hit-to-lead optimization
In vitro kinase assay; specific IC50 not reported

Superior Synthetic Route Efficiency Compared to 3-Cyano Analogs

While both 3-acetyl and 3-cyano groups are electron-withdrawing, their synthetic utility is not equivalent. The 3-acetyl group can be directly used in condensation reactions. In contrast, converting a 3-cyano group to a functional equivalent (e.g., a carboxylic acid or amide via hydrolysis) requires harsh conditions (strong acid or base) that can degrade the naphthyridinone core, reducing overall process yield and purity. Procuring the 3-acetyl derivative directly bypasses these problematic, yield-reducing steps for many target syntheses.

Evidence DimensionNumber of Synthetic Steps & Harshness of Conditions
Target Compound DataDirect use in one-step condensation or cyclization reactions.
Comparator Or Baseline3-Cyano-1,6-naphthyridin-2(1H)-one: Requires an additional, harsh hydrolysis step before it can be used in similar applications.
Quantified DifferenceSaves at least one synthetic step and avoids harsh hydrolytic conditions, improving process efficiency and substrate compatibility.
ConditionsSynthesis of downstream amides, esters, or heterocyclic systems.

Reduces manufacturing complexity, improves overall yield, and lowers raw material costs by eliminating the need for a separate, often problematic, functional group interconversion step.

C3 Synthetic Reactivity
Source review
C3-acetyl enables condensation, nucleophilic addition, α-functionalization
Synthetic diversification advantage
Supplier statement; data to verify
Commercial Purity & Batch
Reported
≥95–97% HPLC; multi-vendor QC documentation
Procurement risk reduction
Cross-vendor purity comparison supported
Antibacterial Activity
Class-level
Moderate activity vs S. aureus, E. coli, B. fragilis
Supports antimicrobial screening context
No MIC values reported; class-level data

Key Building Block for PARP and Kinase Inhibitor Scaffolds

This compound is a preferred starting material for the synthesis of complex molecules targeting enzymes like Poly(ADP-ribose) polymerase (PARP) and various kinases. The 3-acetyl group's defined reactivity is leveraged in crucial condensation and cyclization steps to build the final pharmacologically active structures, making it a reliable choice for medicinal chemistry programs.

Efficient Precursor for Fused Polycyclic Heterocycles

In process chemistry and materials science, where route efficiency is paramount, this intermediate serves as an ideal precursor for constructing fused ring systems like pyrazolo[4,3-c][1,6]naphthyridinones. Its direct utility avoids the development of more convoluted synthetic pathways that would be required if starting from less functionalized or differently functionalized analogs.

Route Scouting and Library Synthesis

For high-throughput synthesis and library generation, the reliability of reactions involving the 3-acetyl group makes this compound a valuable starting point. Its predictable reactivity in key transformations allows for the rapid and reproducible generation of a diverse set of derivatives for screening and lead optimization, superior to analogs that may require case-by-case reaction optimization.

Application Fit Matrix

Application
Selection Property
Validation Focus
EGFR kinase inhibitor hit-to-lead optimization
Pre-functionalized C3-acetyl handle for SAR
Kinase inhibition assay context
Antibacterial SAR exploration
C3-acetyl diversification for analog synthesis
MIC endpoint review
Glycine receptor modulator lead optimization
C3 substitution vector for allosteric site exploration
Allosteric modulation assay context
Chemical probe conjugate synthesis
C3-acetyl attachment point for tags/reporters
Probe synthesis reproducibility

XLogP3

0.2

Wikipedia

3-Acetyl-1,6-naphthyridin-2(1H)-one

Explore Compound Types